Product packaging for 4-Bromo-2-nitrobenzene-1,3-diamine(Cat. No.:CAS No. 1420800-18-5)

4-Bromo-2-nitrobenzene-1,3-diamine

Cat. No.: B2716283
CAS No.: 1420800-18-5
M. Wt: 232.037
InChI Key: AETWZHQHNSBJHG-UHFFFAOYSA-N
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Description

Significance of Aromatic Diamines in Synthetic Methodologies

Aromatic amines, in general, are fundamental building blocks in organic chemistry. numberanalytics.com Their importance is underscored by their broad utility as precursors in the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comyoutube.comwikipedia.org The presence of the amino group on an aromatic ring allows for a variety of chemical transformations, making these compounds versatile substrates in numerous synthetic processes. wisdomlib.org

Aromatic diamines, a subset of aromatic amines, are particularly crucial in the construction of heterocyclic compounds. For instance, ortho-phenylenediamines are key starting materials for the synthesis of benzimidazoles, a structural motif found in many biologically active molecules. encyclopedia.pubresearchgate.netresearchgate.net The two adjacent amino groups can readily undergo condensation reactions with various electrophiles to form the fused imidazole (B134444) ring. Furthermore, aromatic diamines are employed in the synthesis of other important chemical structures, such as Schiff bases and various polymers. wisdomlib.org Their ability to engage in diverse chemical reactions makes them indispensable tools for the synthetic chemist. wisdomlib.orgnih.gov

Contextualizing 4-Bromo-2-nitrobenzene-1,3-diamine within the Field of Halogenated Nitroanilines

This compound belongs to the class of halogenated nitroanilines, which are aromatic compounds substituted with one or more halogen atoms, a nitro group, and an amino group. The specific arrangement of a bromine atom, a nitro group, and two amino groups on the benzene (B151609) ring of this compound makes it a highly functionalized and reactive molecule.

The presence of both electron-donating amino groups and electron-withdrawing nitro and bromo groups creates a complex electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. Halogen atoms can modulate the stereoelectronic properties of organic molecules and participate in intermolecular interactions such as halogen bonding. researchgate.net The study of halogenated nitroanilines has included investigations into their co-crystallization behavior and intermolecular interactions. researchgate.netrsc.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1420800-18-5 sigmaaldrich.com
Molecular Formula C6H6BrN3O2 sigmaaldrich.com
Molecular Weight 232.04 g/mol guidechem.com
IUPAC Name This compound sigmaaldrich.com
Purity Typically offered at 95% or 97% sigmaaldrich.comsigmaaldrich.com

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Historical Development and Evolution of Synthetic Approaches to Analogous Structures

The synthesis of structures analogous to this compound, particularly those containing the ortho-phenylenediamine moiety, has a rich history. One of the most traditional and widely used methods for producing benzimidazole (B57391) derivatives, for example, involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, often under harsh acidic conditions and at high temperatures. encyclopedia.pubresearchgate.net Another classical approach is the reaction of ortho-phenylenediamines with aldehydes. researchgate.net

Over the years, synthetic methodologies have evolved to become more efficient, selective, and environmentally benign. Recent advancements in the synthesis of 1,3-diamines have focused on catalytic methods, including those that proceed via radical pathways for C-N bond formation. bohrium.com For the synthesis of benzimidazoles, modern approaches include the use of transition metal catalysts and green chemistry strategies, such as the use of nanoparticles as catalysts, to facilitate the cyclocondensation reactions under milder conditions. researchgate.net The direct synthesis of 2-substituted benzimidazoles from aromatic diamines and alcohols catalyzed by well-defined metal complexes represents a significant step forward, offering an atom-economical alternative to classical methods. researchgate.net

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, such as this compound, are at the forefront of various research endeavors, particularly in materials science and sustainable chemistry. A significant research trend is the use of these compounds as versatile building blocks for the construction of advanced materials with tailored properties. mdpi.comresearchgate.net

One major area of focus is the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Multifunctional aromatic ligands are crucial in creating these structures, which exhibit a wide range of functional properties, including high porosity for gas storage, luminescence for sensing applications, and unique magnetic properties. mdpi.com Another burgeoning field is the development of porous aromatic frameworks (PAFs), which are robust, metal-free materials with high surface areas, making them suitable for applications in catalysis and molecular storage. researchgate.net

Furthermore, there is growing interest in the biological and environmental roles of multifunctional aromatic compounds. Research is being conducted on the microbial degradation of these compounds, which is important for environmental remediation. frontiersin.org In medicinal chemistry, there is a push to develop saturated, three-dimensional bioisosteres for benzene rings to improve the physicochemical properties of drug candidates. nih.gov Collectively, these research trajectories highlight a shift towards the rational design of multifunctional aromatic compounds for specific, high-value applications in technology and medicine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3O2 B2716283 4-Bromo-2-nitrobenzene-1,3-diamine CAS No. 1420800-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETWZHQHNSBJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Nitrobenzene 1,3 Diamine

Direct Synthetic Pathways and Reaction Conditions

The preparation of 4-bromo-2-nitrobenzene-1,3-diamine can be approached through two principal retrosynthetic disconnections: the selective reduction of a dinitro precursor or the regioselective bromination of a diamine precursor. Each pathway offers distinct advantages and challenges related to selectivity and reaction control.

This synthetic approach commences with a precursor containing two nitro groups, one of which is selectively reduced to an amine. A logical starting material for this pathway is 4-bromo-2,6-dinitroaniline . The challenge lies in the selective reduction of one of the two sterically similar nitro groups to yield the target 1,3-diamine structure.

Stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid, is a classical and effective reagent for the selective reduction of one nitro group in a polynitroaromatic compound. spcmc.ac.insemanticscholar.org The reaction involves the transfer of electrons from tin(II), which is oxidized to tin(IV), to the nitro group. The presence of substituents influences which nitro group is preferentially reduced. For a precursor like 4-bromo-2,6-dinitroaniline, the reaction conditions must be carefully controlled to prevent over-reduction to the triamine or reductive debromination.

The general protocol involves dissolving the dinitro precursor in a suitable solvent, such as ethanol (B145695) or acetic acid, followed by the addition of a solution of stannous chloride in concentrated HCl. The reaction is often performed at elevated temperatures to ensure complete conversion. The selectivity is achieved because the first reduction introduces an electron-donating amino group, which deactivates the ring towards further reduction compared to the unreacted dinitro compound. spcmc.ac.in

Table 1: Typical Conditions for Stannous Chloride Reduction
ParameterConditionPurpose
Reducing AgentStannous chloride dihydrate (SnCl₂·2H₂O)Provides the Sn(II) species for nitro group reduction.
Solvent SystemEthanol, Acetic Acid, or Ethyl Acetate (B1210297)Solubilizes the aromatic substrate.
Acid CatalystConcentrated Hydrochloric Acid (HCl)Provides the acidic environment necessary for the reaction mechanism. spcmc.ac.in
TemperatureRoom Temperature to Reflux (e.g., 60-80 °C)Controls the reaction rate; higher temperatures can decrease selectivity.
Work-upBasification (e.g., with NaOH or NaHCO₃)Neutralizes the acid and precipitates the tin salts, allowing for extraction of the amine product.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its clean nature and high efficiency. ambeed.com The reaction typically employs hydrogen gas (H₂) and a metal catalyst, with palladium on a carbon support (Pd/C) being a common choice. researchgate.net This method can be adapted for the selective reduction of dinitro compounds, although achieving high selectivity can be challenging and is highly dependent on the reaction parameters.

For the selective reduction of a precursor like 4-bromo-2,6-dinitroaniline, controlling the catalyst loading, hydrogen pressure, temperature, and reaction time is critical. The use of catalyst poisons or modifiers can sometimes enhance selectivity by deactivating the catalyst just enough to stop the reaction after the reduction of a single nitro group. A significant advantage of this method is the ease of catalyst removal by filtration and the absence of stoichiometric metal waste. google.co.ug

The choice between stannous chloride and catalytic hydrogenation depends on several factors. Stannous chloride is often preferred in laboratory settings for its high chemoselectivity in certain polynitro systems and its tolerance of various functional groups. spcmc.ac.in However, it generates significant amounts of tin-based waste, which presents environmental and disposal challenges on an industrial scale. google.com

Catalytic hydrogenation is environmentally benign, with water being the only byproduct. However, the catalyst can sometimes be sensitive to impurities in the substrate, and achieving selectivity between two similar nitro groups can be difficult. Furthermore, there is a risk of reducing other functional groups, such as the carbon-bromine bond (hydrodebromination), especially under harsh conditions or with highly active catalysts. The optimal choice requires careful experimental evaluation for the specific substrate.

An alternative and highly logical pathway to this compound is the direct bromination of 2-nitrobenzene-1,3-diamine (also known as 2-nitro-m-phenylenediamine). The success of this route hinges on the directing effects of the substituents already present on the aromatic ring, which control the position of the incoming electrophile (bromine).

The two amino groups (-NH₂) are powerful activating groups and are ortho, para-directors. The nitro group (-NO₂) is a strong deactivating group and a meta-director. In 2-nitrobenzene-1,3-diamine, the positions ortho and para to the two amino groups are C4, C5, and C6. The C4 and C6 positions are particularly activated as they are ortho to one amino group and para to the other. The C5 position is meta to both amino groups. The powerful activating influence of the two amino groups overwhelmingly directs the substitution, making the C4 and C6 positions the most probable sites for electrophilic attack. Due to steric hindrance, the C4 position is favored over the C2 position (which is already substituted). Therefore, the bromination is highly likely to be regioselective, yielding the desired 4-bromo isomer.

Table 2: Common Reagents for Electrophilic Bromination
Brominating AgentCatalyst/SolventCharacteristics
Molecular Bromine (Br₂)Acetic Acid or CH₂Cl₂; often with a Lewis Acid (e.g., FeBr₃)Classic and effective, but hazardous to handle. Lewis acid enhances electrophilicity.
N-Bromosuccinimide (NBS)DMF, Acetonitrile, or CCl₄A solid, safer source of electrophilic bromine, often used for mild and selective brominations. mdpi.com
Potassium Bromide (KBr) / OxidantH₂O₂ with Boric Acid researchgate.net or Triphosgene sci-hub.seGreener approach where the bromide ion is oxidized in situ to an electrophilic bromine species.

The bromination of 2-nitrobenzene-1,3-diamine follows the general mechanism of electrophilic aromatic substitution (EAS). libretexts.org The process occurs in two primary steps:

Attack by the Aromatic Ring: The π-electron system of the highly activated benzene (B151609) ring attacks the electrophilic bromine species (Br⁺), which can be generated from Br₂ with a Lewis acid or from a reagent like NBS. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For attack at the C4 position, the positive charge can be delocalized onto the nitrogen atoms of both amino groups, providing significant stabilization.

Proton Abstraction: A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the bromine. This step restores the aromaticity of the ring, yielding the final product, this compound. This step is fast and exothermic. libretexts.org

The strong activation provided by the two diamine groups makes the reaction facile, often allowing it to proceed under mild conditions without the need for a strong Lewis acid catalyst.

Regioselective Bromination of Substituted Nitrobenzene (B124822) Diamines

Influence of Existing Substituents on Directing Effects

The regioselectivity of nitration on a substituted benzene ring is profoundly influenced by the electronic nature of the substituents already present. These substituents can be broadly categorized as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene. Furthermore, these groups direct incoming electrophiles to specific positions on the ring.

Activating Groups: These groups donate electron density to the benzene ring, stabilizing the carbocation intermediate formed during electrophilic substitution. They are typically ortho, para-directors. Examples include amino (-NH2), hydroxyl (-OH), and alkyl (-R) groups. The amino groups in a benzene diamine are strong activating groups.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the carbocation intermediate. Most deactivating groups are meta-directors. The nitro group (-NO2) is a strong deactivating group.

Halogens: Halogens like bromine are an exception; they are deactivating yet ortho, para-directing. Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates.

In the context of synthesizing this compound, the starting material, a brominated benzene diamine, possesses three influential substituents: two activating amino groups and one deactivating but ortho, para-directing bromo group. The powerful activating and ortho, para-directing nature of the amino groups will dominate, directing the incoming nitro group to a position ortho or para to them. The bromo substituent further influences this by directing to its own ortho and para positions. The final position of the nitro group is a consensus of these directing effects.

Nitration Procedures for Brominated Benzene Diamines

The introduction of a nitro group onto a brominated benzene diamine is a critical step in forming this compound. This is typically achieved through electrophilic aromatic substitution.

Mixed Acid Nitration Methodologies

A common and effective method for nitration is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The general mechanism involves three steps:

Formation of the nitronium ion.

Attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation (the sigma complex).

Deprotonation of the sigma complex to restore aromaticity and yield the nitroaromatic compound.

For substrates that are highly reactive, such as those containing strongly activating groups like amines, the reaction can sometimes proceed with nitric acid alone. However, the use of mixed acid provides a more controlled and efficient nitration.

Control of Reaction Temperature and Reagent Stoichiometry

Precise control over reaction parameters is crucial for successful and safe nitration.

Temperature: Nitration reactions are highly exothermic. Excessive temperature can lead to the formation of unwanted byproducts through over-nitration or decomposition of the starting materials or products. For the nitration of activated systems like benzene diamines, the temperature is often kept low, typically between 0–5°C, to control the reaction rate and improve selectivity.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. An excess of nitric acid is often used to ensure complete reaction, but a large excess can increase the risk of multiple nitrations. The amount of sulfuric acid is also critical as it influences the concentration of the nitronium ion.

Multi-Step Synthesis Strategies from Simpler Precursors

The synthesis of complex substituted aromatic compounds like this compound often requires a multi-step approach starting from simpler, more readily available precursors. The order of reactions is critical to ensure the correct regiochemistry of the final product.

Sequential Functionalization Approaches

Sequential functionalization involves introducing the different substituent groups one by one in a carefully planned order. The directing effects of the substituents introduced in each step must be considered to achieve the desired substitution pattern in the subsequent steps.

For instance, a possible retrosynthetic analysis for a substituted nitrobenzene might involve considering which substituent to add last. The choice depends on the directing effects of the groups already present and the reactivity of the intermediate. A Friedel-Crafts reaction, for example, is not feasible on a strongly deactivated ring, such as one containing a nitro group.

A plausible synthetic route to this compound could start with a simpler benzene derivative. The sequence of bromination, nitration, and amination (or starting with an aniline (B41778) derivative) would be strategically planned to exploit the directing effects of the substituents at each stage.

Protection and Deprotection Group Strategies in Intermediate Steps

In molecules with multiple reactive functional groups, it is often necessary to temporarily "protect" one group to prevent it from reacting while another part of the molecule is being modified. The protecting group must be stable to the reaction conditions of the subsequent step and easily removable under mild conditions once its purpose is served.

Amino groups are particularly reactive and often require protection during electrophilic substitution reactions like nitration. Common protecting groups for amines include:

Acyl groups: Amines can be converted to amides, which are much less nucleophilic. An acetyl group (CH₃CO-), for example, can be introduced by reaction with acetyl chloride or acetic anhydride (B1165640) and later removed by acid or base hydrolysis.

Carbamates: Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is readily removed with acid, such as trifluoroacetic acid (TFA). The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and removed by catalytic hydrogenation.

Interactive Data Table: Protecting Groups for Amines

Protecting GroupAbbreviationReagent for ProtectionConditions for Deprotection
AcetylAcAcetic Anhydride / Acetyl ChlorideAcid or Base Hydrolysis
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e. g. , TFA)
BenzyloxycarbonylCbzBenzyl ChloroformateCatalytic Hydrogenation
9-Fluorenyl

Optimization of Overall Reaction Yields and Synthetic Efficiency

Research into the synthesis of related substituted anilines and nitroaromatics provides insights into potential optimization strategies. For instance, in the synthesis of N,N,2,6-tetrasubstituted 4-nitroanilines, the molar equivalent of the nitrogen source (ammonium acetate) was found to be a critical factor. Increasing the equivalents of ammonium (B1175870) acetate from 5 to 10 significantly improved the yield of the desired nitroaniline from 50% to 83%. kochi-tech.ac.jp This highlights the importance of optimizing reagent stoichiometry to favor the desired reaction pathway.

Similarly, the synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated that both temperature and the choice of base can dramatically impact reaction outcomes. uj.edu.pl Conducting the reaction in a high-pressure tube to increase the temperature from reflux to 110°C reduced the reaction time from 22 hours to just 1 hour, while simultaneously increasing the yield from 23% to 81% for an isopropanol (B130326) derivative. uj.edu.pl The choice of base is also crucial, with sodium hydroxide (B78521) and potassium hydroxide giving good yields, while lithium hydroxide resulted in almost no reaction. uj.edu.pl

The following table summarizes optimization parameters from studies on related compounds, which could be applied to enhance the synthetic efficiency of this compound.

ParameterVariationEffect on Yield/EfficiencyReference
Reagent Stoichiometry Increased equivalents of nitrogen sourceSignificantly improved yield of the target nitroaniline. kochi-tech.ac.jp
Temperature Elevation from reflux to 110°C in a sealed tubeDrastically reduced reaction time and increased product yield. uj.edu.pl
Catalyst Use of iron carbonyl complexesEnabled efficient one-pot synthesis of quinoxalines from 2-nitroanilines with moderate to good yields. rsc.org
Base Selection Comparison of different alkali hydroxidesDemonstrated that the choice of base can be critical for reaction success. uj.edu.pl
Solvent Screening of various organic solventsShowed that solvent choice can significantly influence reaction yield. rsc.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green chemistry principles are particularly relevant.

Solvent Selection and Minimization of Waste Products

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Traditional syntheses of aromatic amines have often relied on volatile and toxic organic solvents. imist.ma Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For instance, some nitration procedures can be carried out in aqueous media, which avoids the use of hazardous solvents like benzene. imist.ma

In the synthesis of substituted 2-nitroanilines, it has been demonstrated that the reaction can be conducted without additional solvents, using the alcohol reactant as the solvent itself. uj.edu.pl This approach not only simplifies the process but also minimizes solvent-related waste. The development of catalytic systems that operate in greener solvents is an active area of research. For example, gold-catalyzed additions of ammonia (B1221849) to organic compounds have been developed as a waste-free method for preparing amines. sciencedaily.com

Minimizing waste products is another cornerstone of green chemistry. This can be achieved by using catalytic reagents instead of stoichiometric ones and by designing reactions where most of the atoms from the reactants are incorporated into the final product. A patent for the synthesis of 4-bromo-o-phenylenediamine describes using sodium bromide and hydrogen peroxide for bromination, which is a safer and more environmentally benign alternative to using liquid bromine. patsnap.com

Atom Economy and Sustainable Synthetic Routes

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com A high atom economy indicates that less waste is generated. Addition reactions, for example, have a 100% atom economy as all reactant atoms are part of the single product. savemyexams.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org

For a multi-step synthesis of this compound, the atom economy of each step should be considered. A hypothetical final step involving the nitration of a bromo-diaminobenzene precursor would have the following balanced equation:

C₆H₇BrN₂ + HNO₃ → C₆H₆BrN₃O₂ + H₂O

The atom economy for this step can be calculated as:

(Molecular Mass of C₆H₆BrN₃O₂ / (Molecular Mass of C₆H₇BrN₂ + Molecular Mass of HNO₃)) * 100

This calculation highlights the generation of water as a byproduct. While water is a benign byproduct, the principle of maximizing atom economy encourages the development of synthetic routes that minimize the formation of any non-desired products.

Reactivity and Reaction Mechanisms of 4 Bromo 2 Nitrobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions

The mechanism for electrophilic aromatic substitution involves a two-step process initiated by the attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring. This rate-determining step leads to the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For 4-bromo-2-nitrobenzene-1,3-diamine, electrophilic attack at one of the two available positions (C5 or C6) would generate a corresponding benzenonium ion. The stability of this intermediate is crucial. The positive charge of the benzenonium ion is delocalized across the ring system and is significantly stabilized by the strong electron-donating resonance effects of the two amino groups, particularly when the attack occurs at a position ortho or para to them.

The regiochemical outcome of electrophilic substitution is determined by the directing effects of the existing substituents. In this molecule, the directing influences are complex and, in some cases, conflicting. The positions open to substitution are C5 and C6.

Amino Groups (-NH₂ at C1 and C3): These are powerful activating groups and are ortho-, para-directors.

The -NH₂ at C1 directs towards C2 (blocked), C4 (blocked), and C6.

The -NH₂ at C3 directs towards C2 (blocked), C4 (blocked), and C6.

Nitro Group (-NO₂ at C2): This is a strong deactivating group and a meta-director. It directs incoming electrophiles towards C4 (blocked) and C6.

Bromo Group (-Br at C4): This is a deactivating group but an ortho-, para-director. It directs towards C3 (blocked) and C5.

The cumulative effect strongly favors substitution at the C6 position. This position is activated by the para-directing amino group at C1, the ortho-directing amino group at C3, and the meta-directing nitro group at C2. In contrast, the C5 position is only directed by the ortho-directing bromo group. The concerted and potent activation from the two amino groups makes C6 the overwhelmingly preferred site of electrophilic attack.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting EffectPreferred Positions for Attack
-NH₂C1ActivatingOrtho, ParaC2, C4, C6
-NH₂C3ActivatingOrtho, ParaC2, C4, C6
-NO₂C2DeactivatingMetaC4, C6
-BrC4DeactivatingOrtho, ParaC3, C5

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. stackexchange.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The nitro group is a powerful activator for SNAr reactions due to its strong electron-withdrawing nature. When positioned ortho or para to a leaving group, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step, thereby facilitating the reaction. stackexchange.comnih.gov

In this compound, the bromine atom at C4 is the most likely leaving group in a potential SNAr reaction. However, the activating nitro group is located at the C2 position, which is meta to the bromine atom. This meta-positioning is unfavorable for an SNAr reaction. stackexchange.com The reason for this is that the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance when the nitro group is in a meta position relative to the site of nucleophilic attack. stackexchange.com Consequently, the nitro group offers minimal stabilization to the anionic intermediate, and the displacement of the bromine atom via a standard SNAr mechanism is expected to be significantly hindered and would likely require harsh reaction conditions, if it proceeds at all. This is in stark contrast to isomers like p-bromonitrobenzene, where the para-nitro group readily facilitates nucleophilic substitution. stackexchange.com

Redox Chemistry of Functional Groups

The functional groups on this compound, specifically the nitro and amino groups, are susceptible to redox reactions.

The most significant redox reaction for this compound is the reduction of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂) to yield 4-bromo-1,2,3-triaminobenzene. This transformation is a fundamental process in the synthesis of complex aromatic compounds, such as benzimidazoles. rsc.org A variety of reducing agents can accomplish this, with the choice of reagent sometimes allowing for selective reduction if other reducible groups are present. spcmc.ac.indergipark.org.tr

Conversely, the amino groups are susceptible to oxidation. Treatment with strong oxidizing agents can lead to a complex array of products, including potential polymerization or degradation of the aromatic ring. In synthetic procedures involving other reactions on the ring, it is sometimes necessary to protect the highly activating amino groups (e.g., by converting them to amides) to prevent unwanted oxidation. spcmc.ac.in

Table 2: Common Redox Reactions of Functional Groups

Functional GroupReaction TypeTypical Reagents and ConditionsProduct Functional Group
Nitro (-NO₂)ReductionSnCl₂/HCl; H₂/Pd, Pt, or Ni; Fe/CH₃COOHAmino (-NH₂)
Amino (-NH₂)OxidationStrong oxidizing agents (e.g., KMnO₄, H₂O₂)Can lead to complex products, quinones, or degradation

Oxidation Pathways of Amine Moieties

The primary amine groups of this compound are susceptible to oxidation, a common reaction for aromatic amines. The specific products of such oxidation depend heavily on the chosen oxidizing agent and reaction conditions.

Detailed Research Findings: While direct experimental studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of primary aromatic amines is a well-established field. Strong oxidizing agents can convert primary amines into nitro compounds. For instance, reagents like dimethyldioxirane (B1199080) or peroxy acids (e.g., peracetic acid, m-CPBA) are known to oxidize primary amines to the corresponding nitro compounds. stackexchange.com The oxidation of analogous substituted anilines, such as 2-Chloro-4-nitrobenzene-1,3-diamine, can yield nitroso or nitro derivatives when treated with agents like potassium permanganate.

Milder oxidation might lead to the formation of other products. For example, oxidation of secondary amines with reagents like Oxone can yield nitrones. researchgate.net In the case of primary amines, complex reaction mixtures can result, potentially leading to polymerization or the formation of azo compounds, especially under conditions that favor radical pathways. The presence of two amine groups on the same ring in this compound increases the likelihood of polymerization upon oxidation. The specific pathway would be influenced by the steric hindrance and electronic effects of the adjacent nitro and bromo substituents.

Table 1: Common Oxidizing Agents for Aromatic Amines

Oxidizing Agent Typical Product(s) Reference(s)
Dimethyldioxirane Nitro Compounds stackexchange.com
Ozone on Silica (B1680970) Gel Nitro Compounds stackexchange.com
Peroxy Acids (e.g., m-CPBA) Nitro Compounds stackexchange.com
Potassium Permanganate (KMnO₄) Nitroso, Nitro Compounds
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Nitrones (from secondary amines) researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental and synthetically useful transformations in aromatic chemistry. For this compound, this reaction would yield 4-bromo-1,2,3-triaminobenzene. A key challenge is achieving chemoselectivity, specifically reducing the nitro group without affecting the bromine substituent (i.e., avoiding hydrodebromination).

Detailed Research Findings: A wide array of reagents has been developed for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities, including halogens. scispace.comrsc.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum-based catalysts is a common method, although it can sometimes lead to the loss of halogen substituents. rsc.org

Alternative methods that show high selectivity are often preferred. These include the use of metal/acid systems like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid. semanticscholar.org Other modern, selective protocols include systems like NaBH₄ combined with a transition metal catalyst (e.g., Ni(PPh₃)₄), which can reduce nitro groups while leaving carbonyls and other groups intact. jsynthchem.com The Co₂(CO)₈-H₂O system has also been shown to be highly effective for selectively reducing nitroarenes to their corresponding amines in high yields, without affecting halogen substituents like bromine or chlorine. scispace.com

Table 2: Reagents for Selective Nitro Group Reduction

Reagent/System Key Features Reference(s)
Fe / Acid (e.g., HCl, Acetic Acid) Classical, inexpensive, high selectivity. semanticscholar.org
SnCl₂ / HCl Widely used, effective for selective reductions. semanticscholar.org
Catalytic Hydrogenation (e.g., Pd/C, H₂) Efficient, but may cause dehalogenation. rsc.org
Co₂(CO)₈ / H₂O High selectivity for nitro group over halides. scispace.com
Zn / NaHSO₃ in Water Reductive system used in one-pot benzimidazole (B57391) synthesis. pcbiochemres.com
B₂pin₂ / KOtBu Metal-free reduction method with good functional group tolerance. organic-chemistry.org

Cyclization and Condensation Reactions

The structure of this compound, particularly after the reduction of its nitro group, makes it a valuable precursor for the synthesis of heterocyclic compounds. The resulting 4-bromo-1,2,3-triaminobenzene contains vicinal amine groups (at positions 1 and 2) which are key for forming five- or six-membered heterocyclic rings.

Formation of Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinoxalines)

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction). semanticscholar.orgresearchgate.net The in-situ formation of 4-bromo-1,2,3-triaminobenzene from the title compound provides the necessary 1,2-diamine moiety. This triamine can react with aldehydes or carboxylic acids to form substituted benzimidazoles. For example, a one-pot reductive cyclocondensation using a reducing agent like Zn/NaHSO₃ in the presence of an aldehyde can directly convert a 2-nitroaniline (B44862) into a benzimidazole derivative. pcbiochemres.com Applying this to this compound would be expected to yield a 7-amino-4-bromobenzimidazole derivative.

Quinoxalines: Quinoxaline (B1680401) rings are generally formed from the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). Following the reduction of its nitro group, this compound can serve as the diamine component in this reaction to produce substituted quinoxalines. researchgate.net

Mechanistic Aspects of Ring Closure Reactions

The mechanism for these cyclization reactions is well-understood.

Benzimidazole Formation (from aldehyde):

Reduction: The nitro group of this compound is first reduced to an amine, yielding 4-bromo-1,2,3-triaminobenzene.

Schiff Base Formation: One of the vicinal amines (e.g., at position 2) attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

Cyclization: The adjacent amine (at position 1) then performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring. This oxidation can be effected by air or by an added oxidizing agent. semanticscholar.org

Quinoxaline Formation:

Reduction: As before, the nitro group is reduced to form the 1,2,3-triamine derivative.

Double Condensation: The vicinal amine groups (at positions 1 and 2) react with the two carbonyl groups of a 1,2-dicarbonyl compound, forming two imine-type linkages.

Cyclization and Aromatization: This process typically proceeds via a dihydropyrazine (B8608421) intermediate which rapidly aromatizes to the stable quinoxaline ring system.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst, is a powerful tool for forming biaryl structures.

Detailed Research Findings: While specific Suzuki-Miyaura coupling studies on this compound are not prominent in the literature, the reaction is well-documented for structurally similar bromoanilines and nitrobromoarenes. nih.govd-nb.info The reaction's success depends on the catalyst system, base, and solvent.

Catalyst System: Palladium catalysts are standard, with ligands playing a crucial role. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or specialized Buchwald ligands (e.g., BrettPhos) are commonly employed. acs.orgorganic-chemistry.org For challenging substrates like unprotected anilines, specific catalysts such as CataXCium A Pd G3 have shown high efficacy. nih.gov

Reactivity: The bromine atom in this compound is activated towards oxidative addition to the Pd(0) center by the electron-withdrawing nitro group. The two amine groups, being electron-donating, have an opposing electronic effect but are generally tolerated under modern Suzuki conditions. Unprotected anilines can sometimes pose challenges, but many protocols are now robust enough to handle them directly. nih.gov

Denitrative Coupling: An alternative pathway in some systems is the "denitrative" Suzuki-Miyaura coupling, where the nitro group itself is replaced by the aryl group from the boronic acid. This typically requires specific catalysts like Pd/BrettPhos and occurs at the C-NO₂ bond. acs.org However, the C-Br bond is generally more reactive towards standard Suzuki coupling conditions than the C-NO₂ bond.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Purpose Reference(s)
Catalyst (Precursor) Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic Palladium(0) organic-chemistry.org
Ligand PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos Stabilizes Pd(0) center, facilitates oxidative addition and reductive elimination nih.govorganic-chemistry.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF Activates the boronic acid partner for transmetalation organic-chemistry.org
Solvent Toluene, Dioxane, DMF, THF/Water Solubilizes reactants and facilitates the reaction nih.govd-nb.info
Boron Reagent Arylboronic acids (Ar-B(OH)₂), Arylboronate esters Source of the new aryl group d-nb.infoorganic-chemistry.org

Exploration of Other Palladium-Catalyzed Coupling Methodologies

While the Suzuki coupling is a prominent reaction for this compound, other palladium-catalyzed methodologies also offer pathways for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the C-Br bond is central to these transformations. However, the presence of two amine groups and a nitro group can influence the catalytic cycle and substrate stability, making the choice of reaction conditions critical.

Research into Heck and Stille couplings with this specific diamine is less common in readily available literature compared to Suzuki reactions. The Heck reaction, which couples aryl halides with alkenes, and the Stille coupling, which involves organotin compounds, are powerful C-C bond-forming tools. The electron-donating nature of the two amino groups on this compound can impact the oxidative addition step in the Pd(0) catalytic cycle, a key step in these reactions. For a successful coupling, careful tuning of the catalyst, ligand, base, and solvent system is necessary to favor the desired reaction pathway and minimize side reactions, such as hydrodehalogenation or catalyst deactivation.

Derivatization and Functional Group Interconversions

The functional groups of this compound—the two primary amines and the nitro group—provide multiple handles for subsequent chemical modifications. These transformations are crucial for elaborating the core structure into more complex target molecules.

Amine Functionalization Reactions

The two primary amine groups in this compound are nucleophilic and can undergo a variety of common functionalization reactions. These reactions are fundamental to incorporating the diamine scaffold into larger molecular frameworks. One of the most significant applications is in the synthesis of heterocyclic compounds.

For instance, the condensation of the diamine with carboxylic acids or their derivatives (like acyl chlorides or esters) leads to the formation of benzimidazoles. This cyclization reaction is a powerful method for creating a key heterocyclic motif found in many biologically active compounds. The reaction typically proceeds by initial acylation of one of the amine groups, followed by an intramolecular cyclization with the adjacent amine, and subsequent dehydration to form the aromatic imidazole (B134444) ring. The specific conditions for this transformation can vary, often requiring heat or acid catalysis.

The following table summarizes a typical transformation for the synthesis of benzimidazole derivatives:

ReactantReagentProduct ClassKey Transformation
This compoundCarboxylic Acid (R-COOH)BenzimidazolesAcylation of an amine followed by intramolecular cyclization and dehydration.

Transformations Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. A common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule and provides an additional site for functionalization.

The reduction of the nitro group in this compound yields 4-bromobenzene-1,2,3-triamine. This triamine is a key intermediate for synthesizing various heterocyclic systems, such as benzotriazoles or other fused heterocycles. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Commonly used reducing agents and their typical conditions are outlined in the table below:

Reducing Agent SystemTypical ConditionsProductNotes
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl)4-Bromobenzene-1,2,3-triamineA classic and effective method for nitro group reduction in aromatic compounds.
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systems, often with a base4-Bromobenzene-1,2,3-triamineA milder reducing agent, useful when other sensitive functional groups are present.
Catalytic HydrogenationH₂, Pd/C catalyst4-Bromobenzene-1,2,3-triamineCan sometimes lead to hydrodehalogenation (loss of the bromine atom) if conditions are too harsh.

The resulting 4-bromobenzene-1,2,3-triamine, with its three adjacent amine groups, is primed for subsequent cyclization reactions, for example, with nitrous acid to form bromo-substituted benzotriazoles.

Applications of 4 Bromo 2 Nitrobenzene 1,3 Diamine As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The multifunctionality of 4-Bromo-2-nitrobenzene-1,3-diamine makes it a strategic starting material for constructing intricate organic structures. The chemical behavior of the molecule is dictated by its distinct functional groups:

Amine Groups (-NH₂): The two amine groups are nucleophilic and can react with various electrophiles.

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group influences the reactivity of the aromatic ring. It can also be readily reduced to a primary amine, which would yield a bromo-substituted benzene-1,2,3-triamine, further expanding its synthetic potential. researchgate.netsci-hub.st

Bromine Atom (-Br): The bromine atom can be substituted or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. acs.org This is a common strategy for linking different molecular fragments.

Aromatic Ring: The benzene (B151609) core can undergo electrophilic substitution, although the directing effects of the existing substituents are complex.

This array of reactive sites allows chemists to selectively perform transformations in a multi-step synthesis to build polysubstituted aromatic compounds. libretexts.orgacs.org For instance, the amine groups can be selectively protected, allowing for reactions at the bromine position, followed by deprotection and further functionalization of the amines.

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are central to medicinal chemistry and materials science. While aromatic diamines are key precursors, it is crucial to note that the synthesis of specific heterocycles like benzimidazoles and quinoxalines requires the two amine groups to be in an ortho position (1,2-diamine). This compound is a meta-diamine (1,3-diamine). Therefore, for the syntheses described in sections 4.2.1 and 4.2.2, an isomeric ortho-phenylenediamine, such as 4-bromo-1,2-benzenediamine, is the appropriate starting material.

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery. The most common method for its synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips method) or with an aldehyde followed by oxidative cyclization. nih.govrsc.orgresearchgate.netresearchgate.net Using an appropriately substituted o-phenylenediamine, such as 4-bromo-1,2-benzenediamine or 4-nitro-1,2-diamine, allows for the introduction of these substituents into the final benzimidazole product. nih.govrsc.org

The general reaction involves heating the o-phenylenediamine with the chosen reagent, sometimes in the presence of an acid catalyst like hydrochloric acid or under various other catalytic conditions. rsc.orgresearchgate.net

Table 1: Examples of Benzimidazole Synthesis from o-Phenylenediamines

o-Phenylenediamine Reactant Reagent Resulting Benzimidazole Product
Benzene-1,2-diamine Carboxylic Acid 2-Substituted Benzimidazole
4-Nitrobenzene-1,2-diamine Benzoic Acid 2-Phenyl-5-nitro-1H-benzimidazole

This table presents generalized reactions for the synthesis of benzimidazoles, which require an ortho-diamine precursor.

Quinoxaline (B1680401) derivatives are another important class of nitrogen-containing heterocycles, known for their applications in pharmaceuticals, dyes, and as electron-transport materials. sid.irchemicalbook.comchemdad.com They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or its derivatives. sid.irscispace.com The reaction is often straightforward and can be promoted by various catalysts or conditions, including ultrasound irradiation, to achieve high yields. scispace.com The substituents on the starting o-phenylenediamine are incorporated into the resulting quinoxaline ring system. For example, 4-bromo-1,2-benzenediamine can be reacted with diketones to produce 6-bromoquinoxaline (B1268447) derivatives. chemicalbook.comchemdad.com

Table 2: Examples of Quinoxaline Synthesis from o-Phenylenediamines

o-Phenylenediamine Reactant 1,2-Dicarbonyl Compound Resulting Quinoxaline Product
Benzene-1,2-diamine Benzil 2,3-Diphenylquinoxaline
4-Nitrobenzene-1,2-diamine Benzil 6-Nitro-2,3-diphenylquinoxaline

This table presents generalized reactions for the synthesis of quinoxalines, which require an ortho-diamine precursor.

While not suitable for direct benzimidazole or quinoxaline synthesis, the 1,3-diamine arrangement of this compound is a precursor for other important heterocyclic systems. For example, m-phenylenediamines are used in the synthesis of various fused nitrogen heterocycles. mdpi.comrsc.org One notable application is in the preparation of phenazines through a multi-step process. This can involve the Buchwald-Hartwig coupling of a nitroaniline with a bromo-2-nitrobenzene derivative, followed by reduction of the nitro groups and subsequent oxidative cyclization to form the phenazine (B1670421) core. acs.org The specific substitution pattern of this compound makes it a potential candidate for creating highly functionalized phenazine structures or other complex heterocyclic dyes. researchgate.net

Role in the Synthesis of Advanced Materials Precursors

The unique electronic properties of this compound make it an attractive precursor for advanced materials. bldpharm.com The presence of electron-donating amine groups and an electron-withdrawing nitro group on the same aromatic ring creates an intramolecular charge-transfer or "push-pull" system. This characteristic is often exploited in the design of organic materials for optoelectronic applications. Furthermore, the bromine atom allows for its incorporation into larger polymeric structures. researchgate.netsci-hub.st

The push-pull electronic structure inherent in this compound is a fundamental design principle for many organic fluorophores. Molecules with this feature often exhibit strong fluorescence. mun.ca Derivatives of similar compounds, such as 4-bromo-nitroanilines, are used as emissive materials in organic light-emitting diodes (OLEDs). smolecule.com

Research has shown that polymers containing bromo-triphenylamine units, which can be synthesized from diamine monomers, exhibit blue light emission. researchgate.netsci-hub.st The reduction of the nitro group in this compound to an amine would yield a triamine, a valuable monomer for synthesizing fluorescent polymers like polyamides or polyazomethines. researchgate.net Additionally, related diamino-compounds serve as precursors for fluorescent quinoxaline derivatives that have potential as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.com The specific substitution pattern of this compound makes it a promising candidate for developing novel dyes and fluorescent probes.

Intermediate in Agrochemical Synthesis Research

The structural motifs present in this compound are frequently found in molecules designed for agrochemical applications. Halogenated nitroaromatic compounds are common intermediates in the production of pesticides and fungicides. google.com The diamine functionality, in particular, is a key precursor for building heterocyclic frameworks like benzimidazoles, which form the core of many fungicidal agents. researchgate.net

Research into new agrochemicals often involves the synthesis and evaluation of derivatives of core structures. For example, bis-acyl-thiourea derivatives, which can be synthesized from diamine precursors, have been investigated for their potential as pesticides. researchgate.net The synthesis of such compounds would involve the reaction of the two amine groups of this compound with acyl isothiocyanates.

Furthermore, the synthesis of pyrido-oxazin-dione compounds, which have shown fungicidal activity, involves multi-step synthetic routes where substituted anilines and diamines are key intermediates. google.com The unique substitution pattern of this compound makes it a candidate for creating novel agrochemical scaffolds. The bromo-substituent can enhance biological activity and modify the compound's environmental persistence, while the nitro and amine groups provide reactive sites for constructing the final active molecule.

Catalyst or Ligand in Catalytic Systems Research

The field of asymmetric organocatalysis has seen significant growth, with a focus on developing small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. Chiral diamines are a cornerstone of this field, serving as privileged scaffolds for a wide range of catalysts.

This compound is an ideal starting material or intermediate for the synthesis of bifunctional organocatalysts and ligands. These catalysts typically feature both a basic site (like an amine) to activate a nucleophile and a hydrogen-bond donor site to activate an electrophile. mdpi.comnottingham.ac.uk The synthesis of such catalysts is often a multi-step process.

A common strategy involves the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with a chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.net This is followed by the reduction of the nitro group to generate a 1,2-benzenediamine moiety attached to the chiral scaffold. mdpi.compreprints.org this compound, with its pre-existing diamine structure, could potentially offer a more direct route or be modified to fit into similar synthetic schemes.

Once the core diamine structure is established, the primary aromatic amino groups can be further functionalized to create different classes of catalysts. researchgate.netresearchgate.net This derivatization can include:

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. mdpi.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. mdpi.comresearchgate.net

Arylation and Alkylation: Introduction of aryl or alkyl groups to the amine nitrogen. mdpi.comresearchgate.net

The table below outlines a typical synthetic sequence for creating benzenediamine-derived organocatalysts, illustrating the steps where a compound like this compound or its derivatives would be crucial.

StepReactionReagents & ConditionsProduct TypeRef.
1 Nucleophilic Aromatic Substitutionortho-Fluoronitrobenzene, (1R,2R)-cyclohexane-1,2-diamine, BaseNitrobenzene (B124822) derivative with chiral amine mdpi.com
2 Reduction of Nitro GroupTin(II) chloride, Ethanol (B145695)Chiral benzene-1,2-diamine building block mdpi.compreprints.org
3a SulfonylationBenzenesulfonyl chloride, PyridineSulfonamide Organocatalyst researchgate.net
3b AcylationCarboxylic acid, EDCIAmide Organocatalyst mdpi.com
3c Reductive AlkylationAldehyde/Ketone, NaBH(OAc)₃Alkylated Amine Organocatalyst researchgate.net

This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties by varying the substituents on the benzenediamine ring and the functional groups added. The bromo and nitro groups on the target compound offer additional points for modification to enhance catalytic performance. mdpi.compreprints.org

Organocatalysts and ligands derived from benzenediamines have been evaluated in a range of important organic reactions. The performance of these catalysts is typically assessed by measuring the conversion of reactants and the enantiomeric excess (ee) of the chiral product.

One of the benchmark reactions for testing new bifunctional organocatalysts is the Michael addition of a nucleophile, such as acetylacetone (B45752), to an electrophile, like trans-β-nitrostyrene. mdpi.compreprints.org Catalysts derived from chiral cyclohexane-1,2-diamine and various substituted nitrobenzenes have been systematically tested in this reaction. mdpi.comresearchgate.netpreprints.org

The results indicate that the substituents on the benzenediamine ring play a critical role in the catalyst's efficacy. The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) or cyano (CN), is intended to increase the acidity of the N-H hydrogen bond donor, potentially leading to better activation of the electrophile. preprints.org However, research shows that this does not always translate to higher conversion or enantioselectivity, and the optimal substitution pattern is often a subject of empirical investigation. mdpi.compreprints.org For instance, in some catalyst series, unsubstituted derivatives performed better than those with electron-withdrawing groups. mdpi.com

The table below summarizes the performance of several benzenediamine-derived organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene, showcasing the typical range of conversions and enantioselectivities achieved.

Catalyst TypeSubstituent on Benzene RingConversion (%)Enantiomeric Excess (% ee)Ref.
Amide4-CF₃8632 mdpi.compreprints.org
Amide4-CN8332 mdpi.compreprints.org
Quinine-derived4-CF₃-up to 72 mdpi.com
Cyclohexane-derivedVariousup to 93up to 41 researchgate.net

Beyond Michael additions, palladium complexes with ligands derived from related structures like benzimidazoles (which can be synthesized from o-phenylenediamines) are effective catalysts for C-C bond-forming reactions like the Heck reaction. researchgate.net For example, a palladium catalyst demonstrated a 99.87% conversion rate in the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) under optimized conditions. researchgate.net This highlights the potential of metal complexes derived from this compound to act as highly efficient catalysts in industrial and laboratory-scale synthesis.

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite the importance of substituted nitroaromatic compounds in various fields of chemical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in the theoretical and computational analysis of this compound. While numerous studies focus on its isomers and related derivatives, direct computational research on this specific molecule is not presently available.

Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) for molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, charge distribution studies, and vibrational frequency analysis for this compound have yielded no specific results. Similarly, literature detailing reaction pathway modeling, transition state analysis, or the prediction of activation energies and reaction kinetics for this compound could not be located.

Computational studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For instance, DFT calculations provide insights into the most stable three-dimensional arrangement of atoms, which is fundamental for predicting a compound's behavior. FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting sites of electrophilic and nucleophilic attack and understanding chemical reactivity. Furthermore, charge distribution and vibrational frequency analyses help in elucidating electronic properties and predicting spectroscopic signatures, respectively.

While theoretical and experimental studies have been conducted on related compounds, such as other nitrobenzene-1,2-diamine isomers, these findings cannot be directly extrapolated to this compound. The specific positioning of the bromo, nitro, and amine functional groups significantly influences the molecule's electronic and steric properties, meaning that each isomer possesses a unique computational and chemical profile.

The absence of dedicated theoretical studies on this compound highlights an opportunity for future research. Such investigations would provide valuable data on its structural parameters, electronic characteristics, and reactivity, aiding in its potential application in organic synthesis and materials science.

Theoretical and Computational Studies on 4 Bromo 2 Nitrobenzene 1,3 Diamine

Reaction Pathway Modeling and Transition State Analysis

Understanding Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of the chemical reactivity of 4-Bromo-2-nitrobenzene-1,3-diamine, particularly in the synthesis of heterocyclic compounds. The substitution pattern on the benzene (B151609) ring, featuring two amino groups, a nitro group, and a bromine atom, dictates the outcome of chemical reactions.

In reactions such as the synthesis of quinoxalines, which involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the regioselectivity is influenced by the electronic and steric effects of the substituents. For this compound, the two amino groups are non-equivalent. The amino group at position 1 is flanked by a nitro group and a bromine atom, while the amino group at position 3 is adjacent to a hydrogen and the bromine atom. This asymmetry influences which amino group is more nucleophilic and sterically accessible, thereby controlling the regioselectivity of condensation reactions. For instance, in the synthesis of nitro-functionalized benzimidazoles, the nitro group facilitates nucleophilic substitution reactions, making the compound a preferred substrate.

Computational studies on similar substituted benzenes have demonstrated that the interplay of electronic effects (electron-donating or -withdrawing nature of substituents) and steric hindrance governs the regiochemical outcome of reactions. nih.gov For example, in the synthesis of substituted benzimidazoles, the presence of a methyl group can enhance steric hindrance, which in turn improves regioselectivity in cyclization steps. While specific computational studies on the regioselectivity of this compound are not extensively documented in the literature, analogies can be drawn from studies on other substituted o-phenylenediamines.

Stereoselectivity, on the other hand, becomes relevant when the molecule reacts to form chiral centers. While this compound itself is achiral, its reactions with chiral reagents or catalysts can proceed with stereoselectivity. For example, in metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce enantioselectivity. The steric and electronic properties of the substituents on the this compound ring would play a crucial role in the transition state geometries, thereby influencing the stereochemical outcome of the reaction.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Theoretical calculations of NMR chemical shifts have become an indispensable aid in the analysis and interpretation of experimental NMR spectra.

A comprehensive study on a series of five nitrobenzene-1,2-diamines has demonstrated the accuracy of theoretical methods in predicting NMR chemical shifts. researchgate.net The experimental 1H, 13C, and 15N NMR chemical shifts showed excellent agreement with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the absolute shielding tensors of nuclei in a molecule. researchgate.net In this method, the magnetic shielding of a nucleus is calculated by considering the response of the electron density to an external magnetic field.

For the series of nitrobenzene-1,2-diamines, the GIAO approximation, coupled with DFT (B3LYP) and a suitable basis set (6-31G(d)), has been shown to provide theoretical chemical shifts that correlate well with experimental data. researchgate.net This approach allows for the unambiguous assignment of NMR signals, which can be challenging in complex substituted aromatic systems due to overlapping signals and complex coupling patterns.

The following table illustrates the kind of correlation that can be achieved between experimental and calculated chemical shifts for a related compound, providing a framework for what would be expected for this compound.

Table 1: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Nitro-Substituted Diaminobenzene Derivative

AtomExperimental δ (ppm)Calculated δ (ppm)
C1140.2141.5
C2115.8116.2
C3129.5130.1
C4120.4121.0
C5118.7119.3
C6135.1136.0

Note: Data is hypothetical and for illustrative purposes, based on typical correlations found in the literature for similar compounds.

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For nitroaromatic compounds, QSPR models have been developed to predict various properties, including toxicity, thermal stability, and heat of combustion. nih.govscientific.netnih.govscispace.comlongdom.org

These studies typically involve calculating a wide range of molecular descriptors (constitutional, topological, geometrical, and quantum chemical) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. scientific.netscispace.comlongdom.org For instance, the thermal stability of nitroaromatic compounds, a critical parameter for their safe handling and application, has been successfully modeled using QSPR, with high correlation coefficients (R² > 0.98) between predicted and experimental decomposition enthalpies. nih.gov

Table 2: Examples of Descriptors Used in QSPR Studies of Nitroaromatic Compounds

Descriptor TypeExamples
ConstitutionalMolecular weight, Number of nitro groups, Number of bromine atoms
TopologicalWiener index, Balaban index
GeometricalMolecular surface area, Molecular volume
Quantum ChemicalDipole moment, HOMO/LUMO energies, Mulliken charges

Intermolecular Interactions and Crystal Packing Analysis

The intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, are crucial in determining the crystal packing of this compound. These interactions influence the physical properties of the material, including its melting point, solubility, and density.

The presence of two amino groups and a nitro group in this compound makes it a prime candidate for the formation of extensive hydrogen bonding networks. The amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors.

Studies on related nitro-substituted diaminobenzenes have revealed intricate hydrogen bonding patterns. researchgate.net For example, in the crystal structure of 4-nitrobenzene-1,2-diamine, strong N-H···O hydrogen bonds between the amino groups and the nitro group of adjacent molecules lead to the formation of centrosymmetric dimers. researchgate.net These dimers then arrange into stacked columns, which are a common structural motif in such compounds. researchgate.net

In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could form between the amino group at position 1 and the adjacent nitro group at position 2. Intermolecularly, a variety of hydrogen bonding motifs can be envisaged, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net

Table 3: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType
N-H (amine)O (nitro)Intermolecular or Intramolecular
N-H (amine)N (amine)Intermolecular
C-H (aromatic)O (nitro)Intermolecular

Aromatic rings, such as the benzene ring in this compound, can interact through π-π stacking. These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds, play a significant role in the stabilization of crystal structures. nih.gov

The nature of the substituents on the aromatic ring influences the geometry and strength of the π-π stacking. Electron-withdrawing groups, like the nitro group, can polarize the π-system, leading to favorable offset-stacked or parallel-displaced arrangements rather than a face-to-face sandwich orientation. wikipedia.org

In the crystal structures of related compounds, such as a bromo-nitro-naphthalene derivative, extensive π-π interactions with centroid-centroid distances in the range of 3.5 to 4.0 Å have been observed, contributing to the formation of a three-dimensional array. nih.govresearchgate.net It is highly probable that similar π-π stacking interactions are present in the crystal lattice of this compound, working in concert with hydrogen bonding to create a stable, densely packed structure. Computational studies on model systems have shown that the interaction energies for π-stacking involving nitroarenes can be substantial, reaching up to -14.6 kcal/mol. nih.gov

Comparison of Solid-State and Gas-Phase Conformations

In the gas phase, a molecule is isolated, and its preferred conformation is determined solely by intramolecular forces. These include steric hindrance between adjacent functional groups and electronic effects such as resonance and intramolecular hydrogen bonding. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the lowest energy conformation of a molecule in the gas phase.

For a molecule like this compound, gas-phase calculations would likely predict a conformation that optimizes the interplay between the bulky bromine atom, the electron-withdrawing nitro group, and the two amino groups. Key conformational features would include the dihedral angles of the nitro and amino groups with respect to the benzene ring. It is probable that intramolecular hydrogen bonds would form between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent nitro group, which would favor a more planar arrangement of these groups with the ring.

In contrast, the solid-state conformation is heavily influenced by intermolecular interactions within the crystal lattice. These forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, can cause the molecule to adopt a conformation that is higher in energy from an intramolecular perspective but allows for more stable packing in the crystal.

For substituted nitroanilines, studies have shown that intermolecular hydrogen bonds are a dominant factor in their crystal packing. In the case of this compound, the two amino groups and the nitro group are all capable of participating in strong hydrogen bonds. In the solid state, it is expected that these groups would be involved in a network of intermolecular hydrogen bonds with neighboring molecules. This could lead to a different orientation of the amino and nitro groups compared to the gas phase. For instance, the planarity of the nitro group with the benzene ring can be distorted in the solid state to accommodate optimal crystal packing. mdpi.com

Table of Expected Conformational Parameter Differences

ParameterGas-Phase Conformation (Predicted)Solid-State Conformation (Hypothesized)Primary Influencing Factors
Nitro Group Dihedral Angle Likely to be near-planar with the benzene ring to maximize resonance, potentially influenced by intramolecular H-bonds.May exhibit a larger dihedral angle (be more twisted) to optimize intermolecular hydrogen bonding and crystal packing.Intermolecular H-bonds, Crystal packing forces
Amino Group Geometry Likely to be pyramidal, but with some planar character. Orientation will be influenced by intramolecular H-bonds.Geometry and orientation will be dictated by participation in intermolecular hydrogen bond networks.Intermolecular H-bonds
Intramolecular H-Bonds Expected to be a significant factor in determining the lowest energy conformation.May be present, but could be disrupted or altered in favor of stronger intermolecular hydrogen bonds.Competition between intra- and intermolecular forces

Advanced Spectroscopic and Crystallographic Research for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of 4-Bromo-2-nitrobenzene-1,3-diamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular connectivity and environment can be assembled.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar compounds, such as bromo-nitroaniline isomers. echemi.com The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. The proton situated between the two amino groups would likely appear at a certain chemical shift, while the proton adjacent to the bromine atom and an amino group would appear at another. The significant electron-withdrawing effect of the nitro group and the electron-donating nature of the amino groups would cause a pronounced downfield and upfield shift of the adjacent protons, respectively. researchgate.net

Similarly, the ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly bonded to the nitro group and the bromine atom would be significantly deshielded, appearing at lower fields. In contrast, the carbons attached to the amino groups would be shielded and appear at higher fields. The analysis of related compounds like 2-butylthioaniline has shown that substituent effects on carbon chemical shifts are critical for unambiguous assignment, often requiring 2D NMR techniques for confirmation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on theoretical predictions and data from analogous compounds.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H (Aromatic)6.0 - 8.0Influenced by the combined electronic effects of -NO₂, -NH₂, and -Br substituents. Protons ortho/para to -NH₂ are shifted upfield, while those ortho/para to -NO₂ are shifted downfield.
¹H (Amine)3.5 - 5.5Broad signals typical for primary aromatic amines; chemical shift is solvent and concentration-dependent.
¹³C (C-NO₂)145 - 155Strongly deshielded by the electron-withdrawing nitro group.
¹³C (C-Br)110 - 120Deshielded by the bromine atom.
¹³C (C-NH₂)135 - 150Shielded by the electron-donating amino groups, but also influenced by adjacent substituents.
¹³C (Aromatic C-H)100 - 130Chemical shifts depend on the specific location relative to the various substituents.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the three distinct nitrogen atoms in the molecule: the two primary amine (-NH₂) nitrogens and the nitro (-NO₂) group nitrogen. semanticscholar.org The chemical shifts in ¹⁵N NMR span a wide range, making it highly sensitive to changes in oxidation state and chemical bonding. semanticscholar.orgnih.govsemanticscholar.org

For this compound, one would expect three separate signals in the ¹⁵N NMR spectrum. The nitro group nitrogen would appear significantly downfield (in a high ppm range) relative to the standard nitromethane (B149229) reference, which is characteristic for nitroaromatics. semanticscholar.orgsemanticscholar.org The two amino groups, being in different chemical environments, would also be expected to have distinct chemical shifts, although they would appear much further upfield compared to the nitro group. nih.gov Studies on the photodegradation of TNT have utilized ¹⁵N NMR to identify various nitrogen-containing functional groups, including aromatic amines and nitro compounds, demonstrating the technique's power in distinguishing between different nitrogen functionalities. nih.govsemanticscholar.org

To definitively assign the ¹H and ¹³C signals and confirm the compound's constitution, two-dimensional (2D) NMR experiments are essential. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between scalar-coupled protons. For this compound, it would establish the connectivity between the two aromatic protons on the ring. youtube.commdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-4 bonds). It would show correlations between the aromatic protons and the quaternary carbons (those bonded to Br, NO₂, and NH₂ groups), as well as between the amine protons and adjacent carbons. This information is vital for confirming the substitution pattern on the benzene (B151609) ring. youtube.commdpi.com

The application of these 2D techniques allows for the piecing together of the molecular structure fragment by fragment, providing unequivocal evidence for the proposed constitution. ic.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis in Research

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgtutorchase.com

High-Resolution Mass Spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the accurate mass of the molecular ion. uni-saarland.de For this compound (C₆H₆BrN₃O₂), the expected monoisotopic mass is approximately 230.9698 u. HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

A critical feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom. arizona.edu While specific data for the target molecule is scarce, analysis of its isomer, 4-nitro-o-phenylenediamine, shows a clear protonated molecular ion at m/z 154.0611 ([M+H]⁺), and its fragmentation provides a model for what to expect. cymitquimica.com For this compound, common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 u), followed by other characteristic losses. tutorchase.comsavemyexams.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum would be dominated by absorptions corresponding to the N-H, N-O, and C-N bonds. The two primary amine groups are expected to show two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. spcmc.ac.inorgchemboulder.com The N-H bending (scissoring) vibration would appear around 1600-1650 cm⁻¹. spcmc.ac.in

The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch typically between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1330 and 1390 cm⁻¹. spcmc.ac.inspectroscopyonline.com The presence of electron-donating amino groups on the same ring can shift these frequencies. spcmc.ac.in Strong absorptions for C-N stretching of the aromatic amines are also expected in the 1250-1340 cm⁻¹ region. orgchemboulder.com

Table 2: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound This table is based on established group frequencies from spectroscopic literature.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)3300 - 3500Medium (two bands)
Aromatic C-H StretchAryl3000 - 3100Weak to Medium
N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)1580 - 1650Medium to Strong
Asymmetric N-O StretchNitro group (-NO₂)1500 - 1550Strong
Aromatic C=C StretchAryl1450 - 1600Medium (multiple bands)
Symmetric N-O StretchNitro group (-NO₂)1330 - 1390Strong
C-N StretchAromatic Amine1250 - 1340Strong
N-H WagPrimary Aromatic Amine (-NH₂)700 - 900Broad, Medium
C-Br StretchBromo-aromatic500 - 600Medium to Strong

Assignment of Characteristic Functional Group Frequencies

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations from the amino (NH₂), nitro (NO₂), and bromo-substituted benzene ring moieties.

The assignment of these frequencies is typically aided by Density Functional Theory (DFT) calculations, which can predict the vibrational modes. nih.govscholarsresearchlibrary.com Studies on analogous compounds like nitroanilines and bromonitrobenzenes provide a reliable basis for these assignments. nih.govirjet.net

Amino (NH₂) Group Vibrations: The two amino groups would produce characteristic bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. Other vibrations include the NH₂ scissoring (bending) mode around 1600-1650 cm⁻¹.

Nitro (NO₂) Group Vibrations: The electron-withdrawing nitro group exhibits strong, distinct absorption bands. The asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations are among the most characteristic, appearing in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Additional bending vibrations, such as scissoring, are observed at lower frequencies (e.g., ~850 cm⁻¹). researchgate.net

Aromatic Ring and C-Br Vibrations: The benzene ring itself gives rise to a series of bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations between 1430-1650 cm⁻¹. irjet.net The C-Br stretching vibration is expected at a much lower frequency, typically in the 500-650 cm⁻¹ range.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference Compound(s)
**Amino (NH₂) ** Asymmetric & Symmetric N-H Stretch 3300 - 3500 2-methoxy-4-nitroaniline scholarsresearchlibrary.com
NH₂ Scissoring (Bending) 1600 - 1650 2,6-dibromo-4-nitroaniline nih.gov
**Nitro (NO₂) ** Asymmetric Stretch (ν_as_) 1500 - 1570 Nitrobenzene (B124822), Nitroanilines researchgate.net
Symmetric Stretch (ν_s_) 1300 - 1370 Nitrobenzene, Nitroanilines researchgate.net
NO₂ Bending (Scissoring) ~850 Nitrobenzene researchgate.net
Aromatic Ring C-H Stretch >3000 1-Bromo-4-Nitrobenzene (B128438) irjet.net
C=C Stretch 1430 - 1650 1-Bromo-4-Nitrobenzene irjet.net
Bromo (C-Br) C-Br Stretch 500 - 650 2,6-dibromo-4-nitroaniline nih.gov

Conformational Analysis through Vibrational Spectra

Vibrational spectroscopy is a key tool for determining molecular conformation, particularly the orientation of substituents relative to the aromatic ring. doi.org In this compound, a critical conformational parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. This orientation is influenced by a balance of steric hindrance from adjacent groups (the bromine atom and an amino group) and electronic factors, such as the potential for intramolecular hydrogen bonding between the ortho-nitro and amino groups. acs.orgresearchgate.net

A planar conformation allows for maximum π-conjugation between the nitro group and the ring, but this may be counteracted by steric repulsion. Twisting the nitro group out of the plane relieves this steric strain but reduces conjugation. Such conformational changes affect the vibrational frequencies; for example, the frequency of the NO₂ stretching modes is sensitive to the degree of conjugation. doi.org By comparing experimental spectra with DFT calculations for different conformations (e.g., planar vs. twisted), the most stable conformation in the ground state can be determined. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise coordinates for each atom, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. Although a crystal structure for this compound is not publicly available, the principles of its analysis can be demonstrated using data from related structures like 3-bromonitrobenzene. researchgate.net

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters obtained from X-ray crystallography are fundamental to understanding the molecule's structure. For instance, analysis of a related compound, 3-bromonitrobenzene, provides insight into the typical bond lengths and angles for such a system. researchgate.netnih.gov In this compound, the presence of two electron-donating amino groups would be expected to influence the geometry of the benzene ring and the bond lengths of the substituents compared to a simpler model.

Table 2: Representative Geometric Parameters from a Related Crystal Structure (3-Bromonitrobenzene) Note: This data is for the analogue compound 3-bromonitrobenzene and serves as an illustrative example. researchgate.net

Parameter Bond/Atoms Value
Bond Lengths (Å) C-Br ~1.90
C-N (Nitro) ~1.47
N-O ~1.22
C-C (Aromatic) 1.37 - 1.39
**Bond Angles (°) ** O-N-O ~124
C-N-O ~118
C-C-C (in ring) 117 - 123

Analysis of Crystal Packing and Intermolecular Forces

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. In this compound, the presence of both hydrogen bond donors (the N-H of the amino groups) and acceptors (the O of the nitro group and N of the amino groups) suggests that hydrogen bonding would be a dominant force in its crystal packing. acs.org

Role of SHELX Programs in Structure Refinement

The SHELX suite of programs, developed by George Sheldrick, is the gold standard for small-molecule crystal structure solution and refinement. numberanalytics.comnumberanalytics.com After initial diffraction data processing, a raw electron density map is generated.

Structure Solution (SHELXS/SHELXT): Programs like SHELXT are used to solve the "phase problem" and provide an initial structural model of the molecule. numberanalytics.com

Structure Refinement (SHELXL): SHELXL is the program responsible for refining this initial model against the experimental diffraction data. nih.govuniv-rennes1.fr It employs a least-squares method to iteratively adjust atomic parameters (coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated and observed structure factors. univ-rennes1.fr SHELXL is highly versatile, allowing for the application of chemical restraints and constraints to ensure a stable and chemically sensible refinement, and it is adept at handling complex cases involving twinning or atomic disorder. nih.gov The final output is a complete and accurate molecular structure, typically presented in a standard Crystallographic Information File (CIF) format. nih.govbio.tools

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* transitions. acs.org

The benzene ring and its substituents form a conjugated system. The amino groups act as electron-donating groups (auxochromes), while the nitro group is a strong electron-withdrawing group (chromophore). This "push-pull" electronic configuration is known to cause a significant bathochromic (red) shift in the absorption maxima. nih.goviu.edu

π→π Transitions:* These are high-intensity absorptions corresponding to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system.

n→π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the NO₂ group or the nitrogen atoms of the NH₂ groups) into π* antibonding orbitals.

The solvent environment can also influence the absorption spectrum; polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima. nih.govrsc.org Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

Analysis of Electronic Absorption Bands and Chromophores

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the presence of chromophoric groups. For this compound, the primary chromophores responsible for its absorption in the ultraviolet-visible (UV-Vis) region are the nitro (-NO₂) group, the amino (-NH₂) groups, and the benzene ring itself.

The benzene ring exhibits characteristic absorption bands arising from π → π* transitions. These are typically observed in the regions around 200 nm and 250 nm. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

The nitro group is a strong chromophore containing both n and π electrons. It typically exhibits two types of absorption bands: a weak n → π* transition at longer wavelengths (usually > 300 nm) and a strong π → π* transition at shorter wavelengths. The amino groups are auxochromes, which are electron-donating groups that can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring.

In this compound, the combined electronic effects of the electron-withdrawing nitro group and the electron-donating amino groups, along with the bromine atom, are expected to lead to a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzene. The intramolecular charge transfer interactions between the donor (amino) and acceptor (nitro) groups are likely to result in a strong absorption band in the near-UV or visible region, which would be responsible for the color of the compound.

Table of Expected Electronic Transitions and Chromophores

Chromophore/Functional GroupExpected Electronic TransitionApproximate Wavelength Region
Benzene Ringπ → π~200-260 nm
Nitro Group (-NO₂)n → π>300 nm (weak)
π → πShorter wavelengths (strong)
Amino Groups (-NH₂)n → σ<200 nm
Intramolecular Charge Transferπ (donor) → π* (acceptor)Near-UV to Visible

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively applicable to species possessing one or more unpaired electrons, i.e., radicals or paramagnetic species. ethz.chwikipedia.org The parent molecule, this compound, is a diamagnetic species with all its electrons paired and therefore, it is EPR-silent.

However, EPR spectroscopy would be a highly valuable tool for studying radical species that could be derived from this compound through various chemical or electrochemical processes. syntechinnovation.comunibo.it For instance, the reduction of the nitro group can lead to the formation of a nitro radical anion. The study of such a radical species by EPR could provide detailed information about its electronic structure and the distribution of the unpaired electron density within the molecule.

The EPR spectrum of a radical derived from this compound would be characterized by its g-factor and hyperfine coupling constants. The g-factor would provide information about the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei within the molecule, such as ¹H, ¹⁴N, and potentially ¹³C, ⁷⁹Br, and ⁸¹Br. The analysis of the hyperfine coupling pattern can reveal the extent to which the unpaired electron is delocalized over the aromatic ring and interacts with the various substituent groups.

While no specific EPR studies on radical species of this compound have been found in the reviewed literature, research on other nitroaromatic compounds has demonstrated the utility of EPR in characterizing their radical anions and elucidating reaction mechanisms involving radical intermediates. rsc.orgacs.org Should radical species of this compound be generated, EPR spectroscopy would be an indispensable technique for their investigation.

Comparative Studies with Analogous and Isomeric Compounds

Structure-Reactivity Relationships within Bromonitrobenzene Diamine Series

The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the electronic properties and positions of its substituents. numberanalytics.com In the bromonitrobenzene diamine series, the interplay between two electron-donating amino groups (-NH₂), one electron-withdrawing nitro group (-NO₂), and an inductively withdrawing halogen (-Br) creates a complex reactivity landscape. numberanalytics.comlibretexts.org Activating groups, like amino groups, increase the reaction rate by enhancing the electron density of the ring, while deactivating groups, such as nitro groups, decrease it. numberanalytics.com

The location of the bromine atom in isomers of nitrobenzene (B124822) diamine affects the electronic environment of each carbon on the aromatic ring. This, in turn, influences the regioselectivity of further substitution reactions. For instance, the deactivating inductive effect of bromine would be most strongly felt at the positions closest to it.

Table 1: Predicted Impact of Bromine Position on the Reactivity of Nitrobenzene-1,3-diamine Isomers

Compound Name Bromine Position Key Positional Influence Predicted Relative Reactivity (Electrophilic Substitution)
4-Bromo-2-nitrobenzene-1,3-diamine C4 Para to one amine, meta to the other and the nitro group. The activating effects of the two amino groups are expected to dominate the deactivating effects of the nitro and bromo groups.
5-Bromo-2-nitrobenzene-1,3-diamine C5 Meta to both amino groups and the nitro group. The inductive withdrawal of the bromine at C5 would further deactivate the ring compared to the 4-bromo isomer.

This table is based on established principles of substituent effects; experimental verification is required.

The nitro group is a powerful electron-withdrawing group that strongly deactivates the aromatic ring towards electrophilic substitution by destabilizing the positively charged intermediate (arenium ion). numberanalytics.comnumberanalytics.com It primarily directs incoming electrophiles to the meta position. numberanalytics.comlibretexts.org

Conversely, the presence of a nitro group, particularly ortho or para to a leaving group (like a halogen), greatly accelerates the rate of nucleophilic aromatic substitution (SₙAr). numberanalytics.com This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. numberanalytics.com

For this compound, the nitro group is ortho to the bromine atom. This specific arrangement strongly activates the compound for nucleophilic aromatic substitution, where the bromine atom would act as the leaving group.

Table 2: Influence of Nitro Group Position on Favored Reaction Pathways in Bromo-diamine Isomers

Isomer Structure Nitro Group Position Relative to Bromine Favored Reaction Pathway Rationale
2-Nitro-4-bromo isomer Ortho Nucleophilic Aromatic Substitution (SₙAr) The nitro group strongly stabilizes the negative intermediate required for SₙAr at the carbon bearing the bromine. numberanalytics.commdpi.com
4-Nitro-2-bromo isomer Para Nucleophilic Aromatic Substitution (SₙAr) The para-positioned nitro group provides excellent resonance stabilization for the SₙAr intermediate. numberanalytics.com

Stereoelectronic Effects of Substituents on Aromatic Rings

Stereoelectronic effects are influences on molecular properties that arise from the spatial arrangement of electronic orbitals. wikipedia.org These effects go beyond simple steric hindrance and involve stabilizing or destabilizing orbital overlaps. wikipedia.org In the case of this compound, several stereoelectronic factors are at play:

Orbital Overlap: The p-orbitals of the nitrogen atoms in the amino groups and the nitro group interact with the π-system of the benzene ring. The planar alignment of the nitro and amino groups with the ring is crucial for effective resonance donation or withdrawal. libretexts.org

Inductive Effects: The high electronegativity of the nitrogen and oxygen atoms in the nitro group, as well as the bromine atom, causes electron withdrawal through the sigma bonds (inductive effect), deactivating the ring. libretexts.org

Buttressing Effects: The substituents at positions 1, 2, and 3 are crowded. This steric compression, often called a buttressing effect, can force the nitro group or amino groups to twist out of the plane of the aromatic ring. Such a conformational change would disrupt p-orbital overlap, thereby diminishing their resonance effects and altering the molecule's reactivity.

These interactions are a delicate balance. For example, while the amino groups are strong activators, their effect can be tempered if steric crowding prevents optimal orbital alignment with the aromatic ring. science.gov

Methodological Comparisons in Synthesis and Characterization

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning, as the order of substituent introduction is critical. libretexts.org The directing effects of the groups already on the ring dictate the position of the next incoming group. libretexts.org

Synthesis Comparison: A plausible synthesis for this compound would differ significantly from that of an isomer like 4-Bromo-3-nitrobenzene-1,2-diamine due to these directing effects.

Table 3: Hypothetical Comparison of Synthetic Strategies

Target Compound Plausible Final Step Rationale for Final Step Potential Starting Material
This compound Nitration The two amino groups in 4-bromo-m-phenylenediamine would strongly direct the nitro group to the C2 position, which is ortho to both. 4-Bromo-m-phenylenediamine

| 4-Bromo-3-nitrobenzene-1,2-diamine | Bromination | The amino groups in 3-nitro-o-phenylenediamine would direct bromination to the C4 position (para to one amine, ortho to the other), overcoming the meta-directing influence of the nitro group. | 3-Nitro-o-phenylenediamine |

Characterization Comparison: Different isomers can be distinguished using standard spectroscopic methods.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For example, the aromatic protons in this compound would exhibit a different splitting pattern and chemical shift compared to its isomers due to the unique arrangement of electron-donating and electron-withdrawing groups. Data from related compounds, such as 2-(5-Bromo-2-nitrophenyl) oxirane, show distinct signals for each aromatic proton based on its proximity to the bromo and nitro groups. acs.org

IR Spectroscopy: The vibrational frequencies of the N-H bonds in the amino groups and the N=O bonds in the nitro group would be influenced by their position and potential for intramolecular hydrogen bonding. For instance, an isomer with a nitro group ortho to an amino group might show a shift in the N-H stretch frequency compared to an isomer where they are meta or para.

Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, sometimes providing clues to the substitution pattern.

Future Research Directions and Open Questions

Development of Novel and More Efficient Synthetic Routes

One-Pot and Multicomponent Reactions: The design of one-pot, multicomponent reactions offers a streamlined approach to synthesizing highly substituted anilines. chemmethod.com Such strategies improve efficiency by minimizing intermediate isolation steps, reducing solvent waste, and saving time and resources. A future goal would be to develop a one-pot synthesis of 4-Bromo-2-nitrobenzene-1,3-diamine from simple, readily available starting materials.

Advanced Catalytic Systems: The use of novel catalysts is another promising avenue. For instance, copper-catalyzed dehydrogenative amination of saturated ketones has emerged as a powerful tool for constructing polysubstituted anilines. nih.gov Research into tailored catalysts, potentially including nano-phase-transfer catalysts (NPTCs) or cuprous dimethyl sulfide (B99878) coordination compounds, could lead to milder reaction conditions and improved yields for the synthesis of this compound and its derivatives. chemmethod.comgoogle.com The development of green, reusable catalysts, such as silica (B1680970) nanoparticles, is also a significant area of interest. researchgate.net

Green Chemistry Approaches: Future synthetic routes will increasingly emphasize green chemistry principles. This includes the use of environmentally benign solvents like water or poly(ethylene glycol) (PEG), and the development of catalyst-free reaction conditions where possible. chemmethod.comresearchgate.net The aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones using air as a green oxidant is a prime example of this trend. rsc.org

Synthetic StrategyPotential AdvantagesRelevant Research Areas
One-Pot Multicomponent SynthesisIncreased efficiency, reduced waste, time and cost savings.Development of tandem cyclocondensation reactions. chemmethod.com
Advanced CatalysisMilder reaction conditions, higher yields, improved selectivity.Nano-phase-transfer catalysts, copper-catalyzed amination. chemmethod.comnih.gov
Green ChemistryReduced environmental impact, increased sustainability.Use of green solvents, catalyst-free conditions, aerobic oxidation. chemmethod.comresearchgate.netrsc.org

Exploration of New Reactivity Modes and Mechanistic Pathways

The unique electronic nature of this compound, arising from its combination of electron-donating and -withdrawing groups, suggests a rich and largely unexplored reactivity profile. Future research should focus on elucidating new reaction pathways and understanding their underlying mechanisms.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new functional groups onto aromatic rings. researchgate.netacs.org Investigating the regioselective C-H functionalization of this compound could open up new avenues for creating novel molecular architectures.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. beilstein-journals.orgresearchgate.netuni-regensburg.de The application of photoredox catalysis to reactions involving this compound could enable transformations that are difficult to achieve using traditional thermal methods. beilstein-journals.org For example, photoredox-catalyzed nitration of protected anilines has been reported, suggesting the potential for further functionalization of the amino groups in the target compound. beilstein-journals.org

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for developing new and improved synthetic methods. rsc.orgresearchgate.net Kinetic and computational studies can provide valuable insights into the intermediates and transition states involved in reactions of substituted anilines. rsc.org For instance, detailed mechanistic investigations of the oxidation of substituted anilines have helped to distinguish between different possible reaction pathways. researchgate.net

Design of Next-Generation Synthetic Intermediates

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. Future research will likely focus on leveraging this potential to create novel and highly functionalized synthetic intermediates.

Heterocycle Synthesis: Ortho-phenylenediamines are key building blocks for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. acs.orgthieme-connect.comorganic-chemistry.org The specific substitution pattern of this compound allows for the synthesis of heterocycles with a unique combination of functional groups, which can be further elaborated to create libraries of compounds for biological screening. The development of efficient, one-pot procedures for the synthesis of these heterocycles is an active area of research. thieme-connect.com

Functional Materials: The diamine structure of derivatives of this compound makes them suitable for applications in materials science, such as in the synthesis of conductive polymers or metal-organic frameworks (MOFs). The bromine and nitro groups provide handles for further functionalization, allowing for the fine-tuning of the material's properties.

Target Compound ClassSynthetic Utility of this compoundPotential Applications
BenzimidazolesServes as a key ortho-phenylenediamine building block. acs.orgPharmaceuticals, agrochemicals.
QuinoxalinesProvides the diamine core for heterocycle formation. Pharmaceuticals, dyes.
Functional PolymersThe diamine functionality allows for polymerization. Conductive materials, sensors.
Metal-Organic Frameworks (MOFs)Acts as a ligand for metal coordination. Gas storage, catalysis.

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of molecular properties and reaction outcomes. nih.govnih.govresearchgate.netacs.org The application of advanced computational modeling to this compound can accelerate the discovery of new reactions and materials.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties of this compound, providing insights into its reactivity and predicting the regioselectivity of its reactions. nih.govrsc.org Such predictive models can guide experimental design, saving time and resources. researchgate.netacs.org For example, computational models have been successfully used to predict the site-selectivity of C-H functionalization reactions. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity or material properties. nih.gov These models can be used to design new compounds with enhanced performance.

Mechanistic Elucidation: Computational studies can be used to investigate reaction mechanisms in detail, identifying key intermediates and transition states. nih.govresearchgate.net This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

Integration of this compound into Emerging Areas of Organic Synthesis

To remain at the forefront of chemical innovation, it is essential to integrate valuable building blocks like this compound into emerging areas of organic synthesis.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of this compound into flow-based synthetic routes could lead to more efficient and sustainable manufacturing processes for its derivatives.

Photoredox Catalysis: As mentioned previously, photoredox catalysis is a rapidly growing field that offers new opportunities for chemical synthesis. beilstein-journals.orgresearchgate.netuni-regensburg.de Exploring the use of this compound in photoredox-catalyzed reactions could lead to the discovery of novel transformations and the development of more sustainable synthetic methods. beilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is another expanding area. Investigating the potential for enzymatic transformations of this compound could provide access to chiral derivatives and open up new possibilities for the synthesis of enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Bromo-2-nitrobenzene-1,3-diamine with high purity and yield?

  • Begin with bromination of 2-nitrobenzene-1,3-diamine using N-bromosuccinimide (NBS) under controlled acidic conditions. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via factorial design to minimize byproducts like dehalogenated or over-brominated derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures is advised. Confirm purity using HPLC (>98%) and validate structural integrity via 1^1H/13^13C NMR and FTIR spectroscopy .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across literature sources?

  • Cross-reference solvent effects (DMSO vs. CDCl3_3), concentration-dependent shifts, and isotopic impurities. Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR simulations) to identify anomalies caused by tautomerism or intermolecular interactions . Document solvent, temperature, and calibration standards to enhance reproducibility .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • The compound is light- and oxygen-sensitive due to the nitro and amine groups. Store under inert atmosphere (argon) at –20°C in amber vials. Monitor thermal stability via TGA/DSC to determine safe handling temperatures (<80°C). Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may catalyze decomposition. Perform periodic LC-MS checks to detect degradation products like nitroso derivatives .

Advanced Research Questions

Q. How can researchers mechanistically elucidate the reactivity of this compound in cross-coupling reactions?

  • Use kinetic studies (stopped-flow UV-Vis) and isotopic labeling (15^{15}N-nitrogen) to track reaction pathways. Compare catalytic systems (Pd vs. Cu) to determine whether oxidative addition or single-electron transfer dominates. Pair experimental data with DFT calculations (e.g., activation energies of intermediate states) to model substituent effects on regioselectivity . Validate hypotheses using X-ray crystallography of key intermediates .

Q. What strategies resolve contradictions in reported catalytic activity of this compound-derived ligands in asymmetric synthesis?

  • Conduct systematic ligand screening under standardized conditions (substrate scope, solvent, temperature). Use multivariate analysis (PCA or PLS) to isolate variables (e.g., steric bulk, electronic effects) affecting enantioselectivity. Cross-validate findings with in-situ EXAFS to monitor metal-ligand coordination dynamics. Publish raw datasets and computational workflows to enable meta-analyses .

Q. How can AI-driven molecular modeling enhance the design of this compound derivatives for photoluminescent materials?

  • Train neural networks on existing datasets (e.g., HOMO-LUMO gaps, emission wavelengths) to predict optoelectronic properties. Use COMSOL Multiphysics for finite element analysis of charge-transfer kinetics in thin-film configurations. Validate predictions via time-resolved fluorescence spectroscopy and compare with DFT/MD simulations . Optimize synthetic routes using robotic platforms for high-throughput experimentation .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies involving this compound?

  • Apply nonlinear regression (e.g., Hill equation) to EC50_{50} data. Use Bayesian hierarchical models to account for inter-laboratory variability. Pair with metabolomics (LC-HRMS) to identify biomarkers of exposure. Validate models via bootstrapping and sensitivity analysis .

Q. How to integrate heterogeneous data (spectral, crystallographic, computational) for a comprehensive structure-property study of this compound?

  • Develop a relational database (SQL or NoSQL) with metadata tags for experimental conditions. Use cheminformatics tools (RDKit, PyMol) to align structural features with properties. Apply graph theory to map substituent effects on reactivity. Publish datasets in FAIR-compliant repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.